molecular formula C12H18N2O2 B4890873 1-acetyl-N-(2-furylmethyl)-4-piperidinamine

1-acetyl-N-(2-furylmethyl)-4-piperidinamine

Cat. No. B4890873
M. Wt: 222.28 g/mol
InChI Key: JSUSIELOPXUCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(2-furylmethyl)-4-piperidinamine, also known as Furanafin, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Furanafin is a member of the piperidine class of compounds and has been shown to possess potent antimicrobial, antiviral, and antifungal properties.

Scientific Research Applications

1-acetyl-N-(2-furylmethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial, antiviral, and antifungal properties. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has also been shown to be effective against drug-resistant strains of microorganisms.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-furylmethyl)-4-piperidinamine is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
1-acetyl-N-(2-furylmethyl)-4-piperidinamine has been shown to have low toxicity and is generally well-tolerated in laboratory animals. It has been shown to have low cytotoxicity and does not appear to have any significant effects on the liver or kidneys. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has also been shown to have a low potential for drug interactions.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2-furylmethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective against a wide range of microorganisms, making it a versatile compound for use in microbiological research. However, 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-acetyl-N-(2-furylmethyl)-4-piperidinamine. One area of research could be to explore its potential as a treatment for drug-resistant infections. Another area of research could be to investigate its potential as a treatment for viral infections. Additionally, future research could focus on developing more efficient synthesis methods for 1-acetyl-N-(2-furylmethyl)-4-piperidinamine, as well as exploring its potential as a lead compound for the development of new antimicrobial agents.
Conclusion:
In conclusion, 1-acetyl-N-(2-furylmethyl)-4-piperidinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses potent antimicrobial, antiviral, and antifungal properties and has been shown to be effective against a wide range of microorganisms. While the mechanism of action of 1-acetyl-N-(2-furylmethyl)-4-piperidinamine is not fully understood, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has several advantages for use in laboratory experiments, including its stability and versatility. However, it also has some limitations, including its low solubility in water. Future research on 1-acetyl-N-(2-furylmethyl)-4-piperidinamine could focus on exploring its potential as a treatment for drug-resistant infections, viral infections, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-acetyl-N-(2-furylmethyl)-4-piperidinamine involves the condensation of 2-furylmethylamine and acetyl piperidine. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure 1-acetyl-N-(2-furylmethyl)-4-piperidinamine.

properties

IUPAC Name

1-[4-(furan-2-ylmethylamino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(15)14-6-4-11(5-7-14)13-9-12-3-2-8-16-12/h2-3,8,11,13H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSIELOPXUCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Furan-2-ylmethylamino)piperidin-1-yl]ethanone

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